molecular formula C7H6BrI B1282695 1-Bromo-3-iodo-2-methylbenzene CAS No. 97456-81-0

1-Bromo-3-iodo-2-methylbenzene

Cat. No. B1282695
CAS RN: 97456-81-0
M. Wt: 296.93 g/mol
InChI Key: DAHKMTOSYFBPOX-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-2-methylbenzene is an aromatic compound that is a derivative of benzene with bromo, iodo, and methyl substituents. It is a halogenated compound that is of interest in various chemical syntheses and transformations due to the presence of reactive halogen atoms which can undergo further chemical reactions.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-Bromo-3-iodo-2-methylbenzene, can be achieved through various methods. One approach involves the regioselective bromination of benzene derivatives, followed by halogen/metal permutations to introduce the iodine substituent . Another method includes the bromination of aniline derivatives, which can be further processed to introduce additional functional groups . These methods provide access to a range of substituted bromobenzenes, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including those with bromo and iodo substituents, has been studied using X-ray diffraction techniques. These studies reveal that the presence of large halogen atoms such as bromine and iodine induces only minor distortions in the benzene ring, with the halogen atoms remaining in the plane of the molecule . The proximity of these substituents can lead to short intramolecular contacts, which may influence the reactivity of the compound.

Chemical Reactions Analysis

1-Bromo-3-iodo-2-methylbenzene can participate in various chemical reactions due to its reactive halogen atoms. For instance, it can undergo CuI-catalyzed coupling reactions with beta-keto esters to form benzofurans, which involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation . Such transformations highlight the utility of halogenated benzenes in constructing complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the benzene ring. The presence of bromine and iodine atoms contributes to the overall polarity, reactivity, and intermolecular interactions of the compound. The crystal structures of similar compounds demonstrate a variety of packing motifs and intermolecular interactions, such as hydrogen bonding and halogen...halogen contacts, which can affect the compound's melting point, solubility, and stability .

Scientific Research Applications

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Studies on vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes, including 1-Bromo-3-iodo-2-methylbenzene, have been conducted. These investigations are essential for understanding the thermodynamic properties of these compounds (Verevkin et al., 2015).

  • Ring Halogenation of Polyalkylbenzenes : The compound has been used in the ring halogenation of polyalkylbenzenes, a process significant in organic synthesis. This research has helped develop methods to prepare mixed halogenated compounds with high yield (Bovonsombat & Mcnelis, 1993).

  • Cleavage of Epoxides into Halohydrins : 1-Bromo-3-iodo-2-methylbenzene has been used in the ring opening of epoxides to form vicinal iodo alcohols and bromo alcohols. This method is noted for its regioselectivity and mild conditions, which are crucial for maintaining the integrity of sensitive functional groups (Niknam & Nasehi, 2002).

  • Synthesis of Benzofurans : In the synthesis of benzofurans, 1-Bromo-3-iodo-2-methylbenzene has been used as a precursor. The CuI-catalyzed coupling with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans, a class of compounds with potential pharmaceutical applications (Lu et al., 2007).

  • Liquid-phase Oxidation of Methylbenzenes : The oxidation of methylbenzenes, including derivatives of 1-Bromo-3-iodo-2-methylbenzene, has been studied using a cobalt-copper-bromide system. These studies provide insights into the preparation of benzyl acetates and benzaldehydes, which are valuable in various chemical industries (Okada & Kamiya, 1981).

  • Synthesis under Microwave Irradiation : The compound has also been used in the synthesis of 4-Bromo-4′,4″-dimethyltriphenylamine under microwave irradiation, showcasing the utility of microwave-assisted synthesis in organic chemistry (Wu-zu, 2011).

properties

IUPAC Name

1-bromo-3-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKMTOSYFBPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540165
Record name 1-Bromo-3-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-iodo-2-methylbenzene

CAS RN

97456-81-0
Record name 1-Bromo-3-iodo-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Ivanova, N Bozova, N Petkov, C An… - … A European Journal, 2022 - Wiley Online Library
Computational modeling of the optical characteristics of organic molecules with potential for thermally activated delayed fluorescence (TADF) may assist markedly the development of …
L Xu, W Yang, L Zhang, M Miao, Z Yang… - The Journal of …, 2014 - ACS Publications
… Prepared from 1-bromo-3-iodo-2-methylbenzene (1.776 g, 6.0 mmol) and (E)-(5-(ethoxycarbonyl)-2-(pyrrolidin-1-yldiazenyl)phenyl)boronic acid (2.095 g, 7.2 mmol) according to the …
Number of citations: 26 pubs.acs.org
X Zhao, M Xin, W Huang, Y Ren, Q Jin, F Tang… - Bioorganic & Medicinal …, 2015 - Elsevier
… above isoquinolinone 5a, intermediate 7g–7h were obtained using Ullmann procedures with the commercially available 1-bromo-3-iodobenzene and 1-bromo-3-iodo-2-methylbenzene …
Number of citations: 29 www.sciencedirect.com

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